molecular formula C21H19NO7 B11667659 Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate

Cat. No.: B11667659
M. Wt: 397.4 g/mol
InChI Key: SJNNLMPEBTWTSV-UHFFFAOYSA-N
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Description

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is an organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a butyl ester group, a nitrophenyl group, and a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding chromen-2-one derivative with butyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes nitration, esterification, and purification steps to obtain the final product with high purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the chromen-2-one moiety.

    Reduction: Amino derivatives of the chromen-2-one moiety.

    Substitution: Substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The chromen-2-one moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl ((4-(2-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
  • Butyl ((4-(4-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
  • Ethyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate

Uniqueness

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The butyl ester group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.

Biological Activity

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is a coumarin derivative characterized by its unique structural features, including a nitrophenyl group that potentially enhances its biological activity. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anticancer and antimicrobial activities. The following sections will explore its biological activity, synthesis, interaction studies, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula of this compound is C21H19NO7, with a CAS number of 300704-79-4. Its structure includes functional groups that contribute to its reactivity and biological properties.

Biological Activities

Anticancer Activity
The presence of the nitrophenyl group in this compound is believed to impart cytotoxic properties that are significant in cancer therapy. Studies indicate that coumarin derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown promising results against leukemia cells, suggesting potential applications in anticancer drug discovery.

Antimicrobial Effects
Coumarins are also noted for their antimicrobial properties. Research indicates that this compound may exhibit activity against specific bacterial strains due to its ability to disrupt cellular processes in microorganisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the coumarin backbone followed by the introduction of the nitrophenyl and butoxyacetate groups. The detailed synthetic route remains a subject of ongoing research to enhance yield and purity.

Interaction Studies

Interaction studies focusing on this compound assess its binding affinity to various biological targets, including enzymes involved in cancer progression and microbial resistance. These studies are crucial for elucidating its mechanism of action and optimizing therapeutic efficacy.

Comparative Analysis with Other Coumarin Derivatives

A comparative analysis highlights the unique features and biological activities of this compound relative to other coumarin derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetateMethyl group at position 4Antimicrobial
MK-1Different substituents at position 7Antimicrobial
10-Methoxy-7-methyl-coumarinMethoxy group instead of nitrophenylCytotoxic against leukemia cells
Tert-butyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-YL]oxy}acetateFluorophenyl substituentAnticancer activity

This compound demonstrates enhanced cytotoxic properties compared to derivatives lacking the nitrophenyl substitution, indicating its potential as a lead compound for further development .

Case Studies and Research Findings

Research findings emphasize the dual inhibitory effects of similar coumarin derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. For instance, some derivatives exhibited IC50 values as low as 5.4 μM against AChE, highlighting their potential for therapeutic applications in conditions like Alzheimer's disease .

Properties

Molecular Formula

C21H19NO7

Molecular Weight

397.4 g/mol

IUPAC Name

butyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H19NO7/c1-2-3-9-27-21(24)13-28-16-7-8-17-18(12-20(23)29-19(17)11-16)14-5-4-6-15(10-14)22(25)26/h4-8,10-12H,2-3,9,13H2,1H3

InChI Key

SJNNLMPEBTWTSV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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